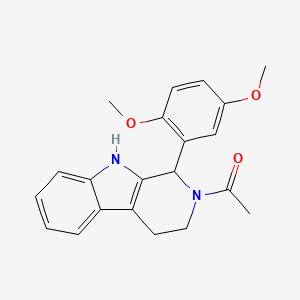
cinchonan-9-yl cyclopropanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of cinchonan-9-yl cyclopropanecarboxylate hydrochloride is not fully understood. However, it is believed to act as a chiral catalyst in various chemical reactions, facilitating the formation of chiral products. It may also interact with enzymes and other proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor and antiviral activities. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has several advantages for use in lab experiments. It is a highly efficient chiral catalyst and can be used in small quantities to facilitate the formation of chiral products. Additionally, it is relatively easy to synthesize and is readily available. However, it has some limitations, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on cinchonan-9-yl cyclopropanecarboxylate hydrochloride. One area of interest is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has some limitations and potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is synthesized by reacting cinchonidine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of cinchonan-9-yl cyclopropanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a chiral ligand in asymmetric synthesis reactions, as well as a catalyst in various chemical reactions. Additionally, it has been used in the synthesis of various pharmaceuticals and natural products.
Eigenschaften
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-2-15-14-25-12-10-17(15)13-21(25)22(27-23(26)16-7-8-16)19-9-11-24-20-6-4-3-5-18(19)20;/h2-6,9,11,15-17,21-22H,1,7-8,10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMNOIMVYXXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5CC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)




![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)